molecular formula C9H23NO2Si B8474499 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine

4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine

Cat. No. B8474499
M. Wt: 205.37 g/mol
InChI Key: KAQVOKWBCLGYFT-UHFFFAOYSA-N
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Patent
US05354880

Procedure details

To a 1-liter, high-pressure, stirred autoclave was added a mixture of 3-cyano-3-methylbutylmethyldimethoxysilane (631 grams, 3.13 moles) containing 12.0 grams of dissolved ammonia and 8.5 grams of nickel (5%) on kieselguhr. The autoclave was sealed, pressurized to 800 psi with hydrogen and heated for 10 hours. The contents were cooled and the product was collected, filtered, and distilled. The yield was 615.9 grams (95.9% yield after distillation) of 4-amino-3,3-dimethylbutylmethyldimethoxysilane, as characterized by 1H and 13C NMR spectroscopy.
Name
3-cyano-3-methylbutylmethyldimethoxysilane
Quantity
631 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([CH3:13])([CH3:12])[CH2:4][CH2:5][Si:6]([CH3:11])([O:9][CH3:10])[O:7][CH3:8])#[N:2].N.[H][H]>[Ni]>[NH2:2][CH2:1][C:3]([CH3:13])([CH3:12])[CH2:4][CH2:5][Si:6]([CH3:11])([O:9][CH3:10])[O:7][CH3:8]

Inputs

Step One
Name
3-cyano-3-methylbutylmethyldimethoxysilane
Quantity
631 g
Type
reactant
Smiles
C(#N)C(CC[Si](OC)(OC)C)(C)C
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
N
Name
Quantity
8.5 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
To a 1-liter, high-pressure, stirred autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The contents were cooled
CUSTOM
Type
CUSTOM
Details
the product was collected
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
NCC(CC[Si](OC)(OC)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 95.9%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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